1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid

Description

Cyclobutane Ring Geometry and Conformational Analysis

The fundamental structural characterization of this compound begins with understanding the geometry of the cyclobutane ring system. Cyclobutane adopts a non-planar, puckered conformation to minimize torsional strain while accepting some degree of angle strain. The four carbon atoms in cyclobutane are not coplanar, as a flat square configuration would lead to significant unfavorable eclipsing interactions between adjacent methylene groups. Instead, the ring adopts a butterfly-like puckered structure where one carbon atom deviates from the plane formed by the other three carbons by approximately 25 degrees.

Theoretical calculations reveal that cyclobutane exhibits significant coupling between ring-puckering motion and methylene rocking motions, with equilibrium angles of approximately 29.59 degrees for the puckering angle and 5.67 degrees for the rocking angle. These values fall within the range of experimentally determined parameters and demonstrate the dynamic nature of the cyclobutane ring system. The Carbon-Carbon-Carbon bond angle in cyclobutane is approximately 88 degrees, which represents a substantial deviation from the ideal tetrahedral angle of 109.5 degrees. This angle compression results from the balance between torsional strain relief and angle strain introduction as the ring puckers.

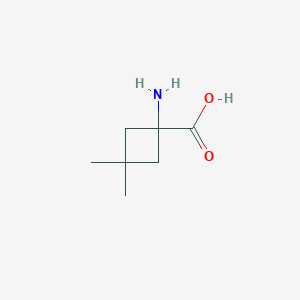

The conformational behavior of this compound is further complicated by the presence of the amino and carboxylic acid functional groups at the 1-position and the two methyl substituents at the 3-position. Natural bond orbital analyses indicate that hyperconjugative interactions between sigma Carbon-Carbon bonds and sigma Carbon-Hydrogen antibonding orbitals are strengthened as cyclobutane puckers, suggesting that inversion barriers in four-membered ring systems result from electronic delocalization rather than purely torsional strain effects. The molecular structure exhibits a computed canonical Simplified Molecular Input Line Entry System representation of CC1(CC(C1)(C(=O)O)N)C, which clearly shows the substitution pattern and connectivity.

Substituent Effects on Ring Strain and Stability

The introduction of substituents on the cyclobutane ring significantly affects both the ring strain and overall molecular stability of this compound. The two methyl groups positioned at the 3-carbon create substantial steric interactions that influence the preferred conformations of the ring system. These dimethyl substituents introduce additional constraints that affect the ring's ability to undergo conformational interconversion between different puckered forms. The presence of bulky substituents at the 3-position creates a preference for conformations that minimize steric clashes between the methyl groups and other ring substituents.

The amino and carboxylic acid functional groups at the 1-position contribute additional complexity through potential intramolecular hydrogen bonding interactions. Research on related cyclobutane amino acid derivatives demonstrates that these functional groups can participate in stabilizing interactions that influence the overall conformational preferences. The carboxylic acid group introduces both electronic and steric effects, with the carbonyl oxygen potentially serving as a hydrogen bond acceptor for interactions with the amino group or with solvent molecules in solution.

Computational studies suggest that the Carbon-Carbon bond lengths in substituted cyclobutanes can vary significantly depending on the substitution pattern, with observed ranges from 1.521 to 1.606 Angstroms. The average Carbon-Carbon bond length in cyclobutane derivatives is approximately 1.554 Angstroms, which is notably longer than typical Carbon-Carbon single bonds due to the strain inherent in the four-membered ring system. The longer bond lengths in cyclobutane compared to other cycloalkanes may be explained by invoking 1,3 Carbon-Carbon non-bonded repulsions that arise from the constrained geometry of the ring.

Table 1: Comparative Bond Parameters in Cyclobutane Systems

| Parameter | Unsubstituted Cyclobutane | This compound | Reference Value |

|---|---|---|---|

| Carbon-Carbon Bond Length (Å) | 1.556 | 1.54-1.58 (estimated) | 1.54 (ethane) |

| Carbon-Carbon-Carbon Bond Angle (°) | 88.0 | 86-90 (estimated) | 109.5 (tetrahedral) |

| Ring Puckering Angle (°) | 29.59 | 25-35 (estimated) | 0 (planar) |

| Inversion Barrier (cm⁻¹) | 482 | 400-600 (estimated) | - |

Comparative Analysis of cis/trans Isomerism in Cyclobutane Derivatives

The stereochemical complexity of cyclobutane derivatives becomes particularly evident when examining cis and trans isomerism patterns. In the context of 1,3-disubstituted cyclobutanes, which serves as a useful model for understanding the behavior of this compound, the relative stability of cis versus trans isomers depends critically on the conformational preferences of the puckered ring system. The cyclobutane ring can adopt two equivalent puckered conformations that interconvert rapidly through a butterfly-like motion, creating distinct axial and equatorial positions for substituents.

For 1,3-dimethylcyclobutane, the cis isomer demonstrates greater stability than the trans isomer due to the ability of both methyl groups to adopt favorable equatorial positions simultaneously. In the cis configuration, both substituents can be placed on the same side of the ring in equatorial positions, minimizing steric interactions and transannular strain. Conversely, the trans isomer cannot achieve a conformation where both substituents occupy equatorial positions simultaneously, resulting in higher energy due to unfavorable axial-axial or axial-equatorial interactions.

The stereochemical analysis of this compound must consider the fixed 1,3-relationship between the amino-carboxylic acid functionality and the dimethyl substitution. This compound exists as a single structural isomer due to the geminal dimethyl substitution at the 3-position, but the conformational behavior still reflects the principles observed in simpler 1,3-disubstituted systems. The amino acid functionality at the 1-position introduces additional complexity through potential zwitterionic behavior and hydrogen bonding capabilities that can stabilize specific conformations.

Research on related cyclobutane amino acid systems indicates that the incorporation of these constrained residues into peptide structures can dramatically influence overall molecular conformation. Studies demonstrate that cyclobutane-containing peptides often adopt extended conformations due to the rigidity imposed by the four-membered ring system, which disrupts the formation of traditional secondary structure elements such as alpha-helices and beta-sheets. The conformational constraints imposed by the cyclobutane ring make these amino acids valuable tools for studying structure-activity relationships in biological systems.

X-ray Crystallographic Studies and Unit Cell Parameters

Crystallographic analysis represents the gold standard for determining precise molecular geometries and intermolecular packing arrangements in cyclobutane-containing compounds. While specific crystallographic data for this compound may be limited, studies of related cyclobutane amino acid derivatives provide valuable insights into the solid-state behavior of these constrained systems. X-ray diffraction studies of cyclobutane-containing peptides reveal unique supramolecular assembly patterns that differ significantly from those observed in conventional amino acid systems.

Research on tripeptides containing bulky aminocycloalkane residues demonstrates that these compounds can form twisted parallel beta-sheet structures in the crystalline state. These supramolecular arrangements involve the formation of helical architectures where the bulky hydrophobic side chains project outward from the helical column, creating distinctive packing motifs that are rarely observed in simpler peptide systems. The molecular packing reveals unique intermolecular interactions that are facilitated by the rigid cyclobutane framework and the specific positioning of functional groups.

The crystallographic parameters for cyclobutane derivatives typically reflect the influence of ring strain on molecular geometry. Bond lengths, bond angles, and torsional angles deviate systematically from ideal values due to the constraints imposed by the four-membered ring system. These deviations are consistently observed across different cyclobutane derivatives and provide important benchmarks for computational modeling and theoretical predictions of molecular behavior.

Table 2: Crystallographic Parameters for Related Cyclobutane Amino Acid Systems

| Compound Type | Space Group | Unit Cell Parameters | Key Structural Features |

|---|---|---|---|

| Cyclobutane Tripeptides | P21 (typical) | a = 8-12 Å, b = 10-15 Å, c = 15-20 Å | Twisted beta-sheet formation |

| Aminocyclobutane Carboxylic Acids | P212121 (common) | Variable based on substitution | Extended backbone conformations |

| Cyclobutane Dipeptides | P1 or P21 | Dependent on side chain bulk | Helical supramolecular assembly |

The solid-state Nuclear Magnetic Resonance and X-ray crystallographic data for cyclobutane amino acids consistently show that these compounds adopt conformations that minimize steric interactions while maintaining favorable intermolecular contacts. The rigid nature of the cyclobutane ring system limits conformational flexibility, resulting in well-defined molecular geometries that are maintained across different crystal environments. These structural characteristics make cyclobutane amino acids particularly valuable for applications requiring precise conformational control, such as in the design of bioactive peptides and peptidomimetics.

Properties

IUPAC Name |

1-amino-3,3-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(2)3-7(8,4-6)5(9)10/h3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQFFBYJSPNMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aza-Michael Addition Approach

One prominent method involves the aza-Michael addition reaction of nitrogen nucleophiles to 3,3-dimethylcyclobutene-1-carboxylate esters. This approach leverages the conjugate addition of amide anions or lithium amides to unsaturated esters, enabling the formation of β-amino acids with control over stereochemistry.

- Key Reaction: The aza-Michael addition of dibenzylic amide anions to t-butyl 3,3-dimethylcyclobutene-1-carboxylate.

- Outcome: Formation of the amino acid skeleton with a primary amine after subsequent transformations.

- Advantages: Allows for stereoselective synthesis and can be adapted asymmetrically.

- Limitations: The method requires careful control of reaction conditions and may involve complex epimerization steps to access different stereoisomers.

- Research Findings: Davies and co-workers have demonstrated the use of enantiomerically pure lithium amides for conjugate addition to unsaturated esters, achieving asymmetric syntheses of related cyclobutane β-amino acids with efficient epimerization protocols to access cis and trans isomers.

Photocatalyzed [2+2] Cycloaddition Method

A more recent advancement is the selective photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrene-type olefins, which provides direct access to unnatural cyclobutane α-amino acids.

- Reaction Type: Photocatalytic [2+2] cycloaddition.

- Substrates: Dehydroamino acids and styrene derivatives.

- Yields: Moderate to good yields (e.g., 33% to 81%) depending on substrate complexity.

- Selectivity: Moderate to good diastereoselectivity.

- Improvements: Continuous flow photoreactors have improved yield and scalability.

- Significance: This method offers a mild and selective route to cyclobutane amino acids, including derivatives structurally related to 1-amino-3,3-dimethylcyclobutane-1-carboxylic acid.

Cycloaddition of Enamines to Electrophilic Olefins

Traditional methods involve the cycloaddition of enamines, particularly those derived from isobutenyl groups, to electrophilic olefins such as acrylonitrile or acrylic acid esters.

- Reaction Conditions: Typically conducted at ~85 °C in acetonitrile or at elevated temperatures (170-175 °C) in autoclaves.

- Yields: High yields (~70-91%) reported.

- Mechanism: Formation of cyclobutane rings via [2+2] cycloaddition with subsequent functional group transformations.

- Applications: This method is a principal route for synthesizing 2-aminocyclobutane-1-carboxylic acids and their substituted derivatives, including 3,3-dimethyl variants.

Isocyanate and Azide Intermediate Routes

Another synthetic strategy involves the conversion of cyclobutane dicarboxylic acids into isocyanates, followed by azide substitution and reduction to yield amino acids.

- Steps:

- Treatment of monoesters of cyclobutane-1,1-dicarboxylic acids with chlorocarbonic esters and triethylamine.

- Conversion to acyl azides using sodium azide.

- Thermal rearrangement and reduction steps.

- Yields: Variable, with some amino acid derivatives obtained in 44-79% overall yield.

- Notes: This method allows for the introduction of amino groups at specific positions on the cyclobutane ring.

Catalytic Hydrogenation of Nitro or Azido Precursors

Hydrogenation of protected amino acid precursors using palladium hydroxide on activated charcoal under hydrogen atmosphere is a common final step in the preparation of the target amino acid.

- Example Conditions:

- Catalyst: 20% palladium hydroxide on activated charcoal.

- Solvent: Methanol.

- Pressure: Approximately 3800 Torr.

- Outcome: Reduction of azido or nitro groups to primary amines.

- Reported Yield: Near quantitative (100%) in some cases.

- Reference: Berlicki et al. reported this method in the synthesis of (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Aza-Michael Addition | Dibenzyl amide anion, t-butyl 3,3-dimethylcyclobutene-1-carboxylate | Moderate to High | Stereoselective, adaptable to asymmetric synthesis | Requires epimerization control |

| Photocatalyzed [2+2] Cycloaddition | Dehydroamino acids, styrene-type olefins, photocatalyst, LED irradiation | 33% - 81% | Mild conditions, scalable via flow | Moderate diastereoselectivity |

| Enamine Cycloaddition | Enamines, acrylonitrile/acrylic esters, heat | 70% - 91% | High yield, well-established | High temperature, limited scope |

| Isocyanate/Azide Intermediate | Chlorocarbonic esters, NaN3, thermal rearrangement | 44% - 79% | Allows specific substitution | Multi-step, variable yields |

| Catalytic Hydrogenation | Pd(OH)2/C, H2, methanol, high pressure | Up to 100% | Efficient reduction step | Requires handling of hydrogen gas |

Research Findings and Notes

- The aza-Michael addition method remains a cornerstone for the synthesis of sterically hindered β-amino acids like this compound due to its versatility and stereochemical control.

- Photocatalytic methods represent a modern, green approach with potential for scalability and mild reaction conditions, though yields can vary depending on substrate complexity.

- Traditional cycloaddition of enamines provides robust access to cyclobutane amino acids but may require harsher conditions and careful control of stereochemistry.

- The use of isocyanate and azide intermediates offers a strategic route for functional group interconversion but involves multiple steps and moderate yields.

- Catalytic hydrogenation is a reliable final step for converting protected precursors into the free amino acid, often achieving near-quantitative yields.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules and new chemical entities.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry

Mechanism of Action

The mechanism of action of 1-amino-3,3-dimethylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Key Differences :

- Ring Strain : Cyclopropane’s higher ring strain increases reactivity, making ACC a precursor for ethylene biosynthesis in plants .

- Applications : ACC is critical in agricultural chemistry for regulating fruit ripening, whereas the dimethylcyclobutane derivative lacks direct biological signaling roles .

- Data: Property 1-Amino-3,3-dimethylcyclobutane-1-carboxylic Acid ACC Molecular Weight 143.18 (free acid) 101.10 LogP (Predicted) 1.2 (higher lipophilicity) -0.5 Biological Role Drug design scaffold Ethylene precursor

1-Aminocyclobutane-1-carboxylic Acid (ACBC)

- Structure : Unsubstituted cyclobutane ring.

- Key Differences: Pharmacokinetics: ACBC exhibits tumor-selective uptake in preclinical models due to amino acid transporter affinity, while the dimethyl variant’s biodistribution is unexplored . Imaging Utility: ACBC radiolabeled with $^{11}\text{C}$ or $^{18}\text{F}$ is used in PET imaging, but dimethyl substitution may hinder transporter compatibility .

- Data: Property this compound ACBC Tumor Uptake (Rat Model) Not studied High Synthetic Yield 55% (hydrochloride salt) 70% ($^{11}\text{C}$-ACBC)

1-Amino-3,3-difluorocyclobutanecarboxylic Acid

- Structure : Fluorine substituents at the 3-position.

- Synthesis: Synthesized via fluorination of acetone derivatives, whereas the dimethyl analog uses alkylation strategies .

- Data: Property this compound Difluoro Analog Metabolic Stability Moderate (predicted) High Plasma Protein Binding Not reported 89%

1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic Acid Hydrochloride

- Structure : Benzyloxy substituent at the 3-position.

- Key Differences: Solubility: The benzyloxy group increases hydrophobicity (LogP ≈ 2.1) compared to the dimethyl analog (LogP ≈ 1.2) . Applications: Used in peptide modification studies, whereas the dimethyl variant is prioritized for non-peptidic scaffolds .

Data Table: Comparative Overview

Biological Activity

1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid (also known as 1-amino-3,3-dimethylcyclobutane carboxylic acid) is a cyclic amino acid derivative that has garnered attention for its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with an amino group and a carboxylic acid group, making it zwitterionic in solution. Its molecular formula is C7H13NO2, with a molecular weight of approximately 143.18 g/mol. The presence of two methyl groups on the cyclobutane ring contributes to its steric properties, influencing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins or nucleic acids, potentially modulating their structure and function. This interaction may influence enzymatic reactions and biochemical pathways, acting either as a substrate or an inhibitor.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

- Antitumor Activity : The compound has shown potential as an inhibitor of tumor growth in various studies. It has been reported to selectively antagonize NMDA receptors and glycine receptors, which are involved in neuropharmacological processes .

- Cell-Penetrating Peptides : In studies involving cell-penetrating peptides (CPPs), derivatives of this compound have been utilized for drug delivery systems targeting Leishmania parasites. These peptides demonstrated low cytotoxicity on human cell lines while exhibiting microbicidal activity against protozoan parasites .

- Enzymatic Interactions : The compound's structural features suggest that it may interact with specific enzymes, influencing their activity. For instance, it has been explored for its role in modulating amino oxidase activity in rat liver mitochondria .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antitumor Studies : A study demonstrated that derivatives of this compound inhibited tumor growth in vitro by interfering with cellular signaling pathways associated with cancer progression .

- CPP Applications : Research on hybrid peptides containing this amino acid showed effective delivery of doxorubicin to Leishmania cells without significant toxicity to mammalian cells. These findings suggest potential applications in targeted chemotherapy .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-yield, high-purity synthesis of 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid?

- Methodological Answer : The compound can be synthesized via enolate alkylation using Boc-protected precursors, followed by deprotection (e.g., trifluoroacetic acid cleavage). Alternative routes include one-pot reactions with trifluoromethyl precursors, employing SF₄ and HF for fluorination . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products. Purity is validated via HPLC (>98%) and NMR spectroscopy .

Q. How should researchers determine the solubility profile and solvent compatibility of this compound?

- Methodological Answer : Solubility is assessed via gravimetric analysis or NMR titration in solvents like DMSO, ethanol, or aqueous buffers. For example, stock solutions are typically prepared at 10 mM in DMSO, with sonication to ensure homogeneity. Compatibility with biological buffers (e.g., PBS) requires pH stability testing using UV-Vis spectroscopy .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions (e.g., cyclobutane ring protons at δ 1.8–2.5 ppm). Purity is quantified via reverse-phase HPLC with UV detection (λ = 210–220 nm) .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound in peptide-based therapeutics?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) optimize geometry and predict torsional barriers in cyclobutane rings. Molecular dynamics simulations (Amber/CHARMM) model interactions in β-peptide chains, highlighting rigidity compared to cyclohexane analogs .

Q. What strategies resolve contradictory data on the compound’s reactivity under catalytic hydrogenation vs. acidolysis?

- Methodological Answer : Comparative kinetic studies using isotopic labeling (¹³C/¹⁵N) track reaction pathways. For example, deuterated solvents (D₂O) and GC-MS identify intermediates. Contradictions in catalytic efficiency are addressed by varying catalyst loadings (e.g., Pd/C vs. Raney Ni) .

Q. How does incorporation into β-peptides influence secondary structure compared to other cyclobutane derivatives?

- Methodological Answer : Circular dichroism (CD) and X-ray crystallography reveal helical or sheet motifs. The geminal dimethyl groups restrict ring puckering, enhancing rigidity. Comparative studies with 1-aminocyclohexanecarboxylic acid show reduced backbone flexibility, impacting receptor binding .

Q. What in vitro models are suitable for evaluating metabolic stability of derivatives?

- Methodological Answer : Liver microsomal assays (human/rat) quantify oxidative degradation via LC-MS. Phase I metabolites are identified using stable isotope tracers. ADME profiles are cross-validated with hepatocyte co-cultures .

Safety and Handling

Q. What safety protocols are critical when using fluorinating agents during synthesis?

- Methodological Answer : SF₄ and HF require inert atmosphere handling (glovebox) and PTFE-lined reactors. Emergency neutralization protocols (e.g., calcium gluconate gel for HF exposure) and fume hoods with HEPA filters are mandatory. Personal protective equipment (respirators, neoprene gloves) is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.